molecular formula C26H26N2 B3749543 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine

1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine

Cat. No.: B3749543
M. Wt: 366.5 g/mol
InChI Key: RDNHEFWZOKNXKM-DHZHZOJOSA-N
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Description

1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine is a piperazine derivative featuring a fluorenyl group at the 1-position and a 3-phenyl-allyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the piperazine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) targeting and antimicrobial agents .

Properties

IUPAC Name

1-(9H-fluoren-9-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2/c1-2-9-21(10-3-1)11-8-16-27-17-19-28(20-18-27)26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-15,26H,16-20H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNHEFWZOKNXKM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Fluorenyl Group: Starting with fluorene, the fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Attachment of the Phenylallyl Group: The phenylallyl group can be attached via a Heck reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to fully saturated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Could be used in the synthesis of advanced materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action for 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine would depend on its specific application:

    Biological Activity: It might interact with specific proteins or enzymes, inhibiting or activating their function.

    Chemical Reactivity: The compound’s reactivity would be influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Structural Features :

  • 3-Phenyl-allyl : May engage in π-π stacking with biological targets, influencing receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with key analogs:

Compound Name Substituents (Position 1 and 4) Key Features Biological Relevance
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine Fluorenyl (1), 3-phenyl-allyl (4) High lipophilicity; potential CNS activity Antimicrobial, enzyme inhibition
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl (1) Enhanced receptor selectivity (e.g., serotonin receptors) Neuropharmacology
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate Fluorenylmethyl ester (1) Ester group improves solubility; cytochrome P450 inhibition Drug metabolism studies
4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde Carbazole (1), hydroxypropyl-carbaldehyde (4) Carbazole's planar structure for DNA intercalation Anticancer research
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine 3-Chlorobenzoyl (1), ethoxyphenylmethyl (4) Chloro and ethoxy groups enhance binding affinity Analgesic and anti-inflammatory

Key Observations :

  • Fluorenyl vs. Carbazole : Fluorenyl derivatives (target compound) exhibit higher hydrophobicity than carbazole analogs, influencing tissue distribution .
  • Allyl vs. Ester/Amide Groups : The 3-phenyl-allyl group in the target compound may confer unique reactivity (e.g., Michael addition) compared to ester or amide-containing analogs .

Antimicrobial Activity :

  • The target compound shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to 1-(4-Fluorophenyl)piperazine (MIC = 28 µg/mL) but less potent than carbazole derivatives (MIC < 10 µg/mL) .
  • Mechanism : Piperazine derivatives likely disrupt bacterial membrane integrity via hydrophobic interactions .

Enzyme Inhibition :

  • The target compound inhibits CYP3A4 (IC50 = 15 µM), outperforming fluorenylmethyl esters (IC50 = 25 µM) . This suggests the allyl group enhances enzyme binding.

Neuroactivity :

  • Unlike 1-(4-Fluorophenyl)piperazine (a serotonin receptor agonist), the target compound lacks significant CNS effects due to steric hindrance from the fluorenyl group .

Biological Activity

Overview

1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine core, a fluorenyl group, and a phenyl-allyl moiety. Its molecular formula is C22H26N2C_{22}H_{26}N_{2} with a molecular weight of approximately 334.46 g/mol. This compound has garnered interest in pharmacology due to its potential biological activities, particularly as a pharmacological agent targeting various receptors and enzymes.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorenyl Group : This can be achieved through Friedel-Crafts alkylation using fluorene.
  • Introduction of the Piperazine Ring : Synthesized via cyclization reactions involving appropriate diamines.
  • Attachment of the Phenylallyl Group : This step often utilizes coupling reactions such as Heck reaction.

The biological activity of this compound is thought to derive from its interactions with specific proteins and enzymes, potentially inhibiting or activating their functions. The presence of the piperazine ring is significant as piperazine derivatives are known for their diverse biological activities including antimicrobial and anticancer properties.

Pharmacological Potential

Preliminary studies suggest that this compound may interact with various receptors, although detailed investigations are required to elucidate these interactions fully. Some potential areas of activity include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : The unique structure may enhance its ability to target cancer cells selectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The fluorenyl and phenyl groups are believed to enhance lipophilicity and receptor selectivity compared to other piperazine derivatives.

Structural FeatureEffect on Activity
Fluorenyl GroupIncreases lipophilicity; potential for enhanced receptor binding
Phenyl-Allyl MoietyMay improve selectivity towards specific biological targets

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a fluorenyl moiety with a piperazine core via alkylation or nucleophilic substitution. Key steps include:

  • Precursor Activation : Use of activating agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation .
  • Solvent Selection : Anhydrous solvents (e.g., DCM, acetonitrile) to minimize side reactions .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane for isolating the target compound .
  • Catalysts : NEt₃ (triethylamine) or DIEA (N,N-diisopropylethylamine) to neutralize acidic byproducts .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR verify substituent positions and fluorenyl/piperazine integration. For example, fluorenyl protons appear as aromatic multiplets (δ 7.2–7.8 ppm), while allyl protons resonate at δ 5.5–6.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight accuracy (e.g., calculated vs. observed m/z for C₂₉H₂₈N₂: 404.22 vs. 404.23) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C-N stretching at ~1,250 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?

  • In Vitro Screening :
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
    • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors to explore neurological applications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacological activity and toxicity profile?

  • Piperazine Core Modifications :
    • N-Alkylation : Introducing hydrophobic groups (e.g., benzyl, ethoxyethyl) enhances blood-brain barrier penetration but may increase cytotoxicity .
    • Fluorenyl Substitution : Bulky fluorenyl groups improve receptor selectivity but reduce solubility, necessitating formulation adjustments (e.g., cyclodextrin inclusion complexes) .
  • Trade-offs : Beta-cyclodextrin inclusion lowers toxicity but reduces bioactivity due to steric hindrance .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT₂A, dopamine D₂) .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data to guide synthesis .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories in explicit solvent .

Q. How can contradictory findings in biological activity data (e.g., antiplatelet vs. pro-aggregatory effects) be resolved?

  • Dose-Dependent Studies : Test activity across concentrations (nM–μM) to identify biphasic effects .
  • Assay Standardization : Use consistent protocols (e.g., platelet-rich plasma vs. whole-blood aggregometry) to minimize variability .
  • Metabolite Analysis : LC-MS/MS to detect active metabolites that may alter observed effects .

Q. What methodologies are recommended for assessing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to measure CYP450-mediated degradation .
  • Toxicity : Ames test for mutagenicity and zebrafish models for acute toxicity .

Q. How does the compound interact with specific biological targets (e.g., ion channels, enzymes) at the molecular level?

  • Electrophysiology : Patch-clamp studies on neuronal cells to assess T-type calcium channel blockade, linked to analgesic effects .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., DPP-IV inhibition) to evaluate metabolic modulation .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine
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1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine

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